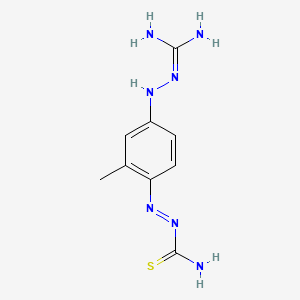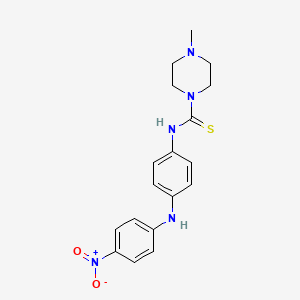
Amocarzine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amocarzine is a thiourea resulting from the formal condensation of the secondary amino group of 1-methylpiperazine and the primary amino group of N-(4-nitrophenyl)benzene-1,4-diamine with carbonothioic O,O-acid. It has a role as an antinematodal drug. It is a C-nitro compound, a N-methylpiperazine, a member of thioureas and a secondary amino compound. It derives from a diphenylamine.
Aplicaciones Científicas De Investigación
Onchocercacidal Effects and Pharmacokinetics
- Onchocercacidal Effect in Diverse Populations: Amocarzine has been studied for its effects on Onchocerca volvulus in patients from different racial backgrounds and sexes. It showed regular absorption when administered postprandially and displayed significant microfilaricidal and macrofilaricidal effects, lasting up to a year post-therapy (Guderian et al., 1991).
- Onchocercacidal Effects in Latin America: Clinical trials in Latin America demonstrated that amocarzine effectively reduced skin dwelling microfilariae levels and produced a prolonged reduction of microfilaridermia, suggesting potential for inclusion in onchocerciasis control programs (Poltera et al., 1991).
- Pharmacokinetics and Administration: Studies have investigated the pharmacokinetics of amocarzine, revealing that food intake impacts its absorption and bioavailability. These findings have implications for the drug's administration in treating onchocerciasis (Lecaillon et al., 1991).
Microfilaricidal Effects and Clinical Tolerability
- Microfilaricidal Effects: Amocarzine has shown marked microfilaricidal effects in skin biopsies from onchocerciasis patients, with histological evidence of destroyed or moribund microfilariae (Žák et al., 1991).
- Clinical Tolerability: The drug's tolerability was generally good, with only mild and reversible side effects observed in the majority of patients. This aspect is crucial for the feasibility of amocarzine as a treatment option (Awadzi et al., 1997).
Impact on Chorioretinopathy and Immunological Responses
- Chorioretinopathy Progression: A study found that amocarzine therapy did not prevent the progression of chorioretinal disease in onchocerciasis, suggesting that its impact on ocular manifestations of the disease might be limited (Cooper et al., 1996).
- Immunological Response to Microfilariae: Research has shown that amocarzine induces a significant eosinophil-parasite adherence reaction in the skin, indicating its role in the host's immunological response to microfilariae (Gutiérrez-Peña et al., 1998).
Propiedades
Número CAS |
36590-19-9 |
|---|---|
Nombre del producto |
Amocarzine |
Fórmula molecular |
C18H21N5O2S |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
4-methyl-N-[4-(4-nitroanilino)phenyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O2S/c1-21-10-12-22(13-11-21)18(26)20-16-4-2-14(3-5-16)19-15-6-8-17(9-7-15)23(24)25/h2-9,19H,10-13H2,1H3,(H,20,26) |
Clave InChI |
UFLRJROFPAGRPN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CN1CCN(CC1)C(=S)NC2=CC=C(C=C2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-nitro-4'-(N-methyl)piperazinyl thiocarbonylidodiphenylamine amocarzine CGP 6140 CGP-6140 phenithiourezine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



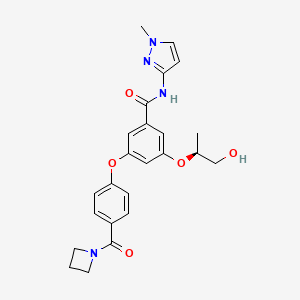
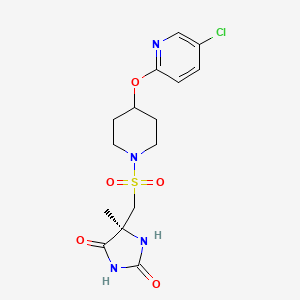
![3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B1665935.png)
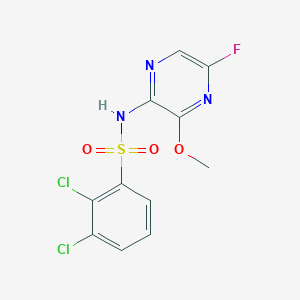

![2-[4-Acetamido-3-(4-chlorophenyl)sulfanyl-2-methylindol-1-yl]acetic acid](/img/structure/B1665938.png)
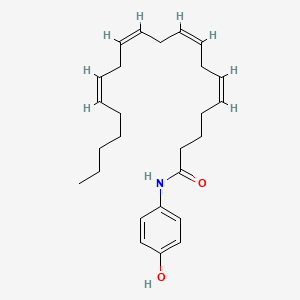
![4-{[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B1665941.png)
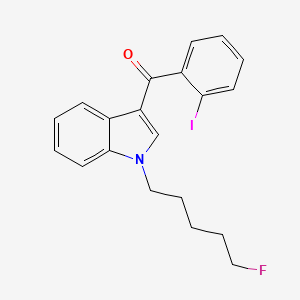
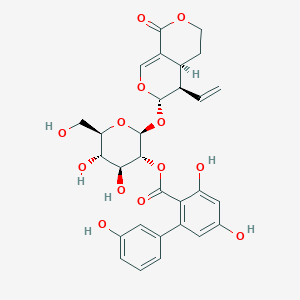
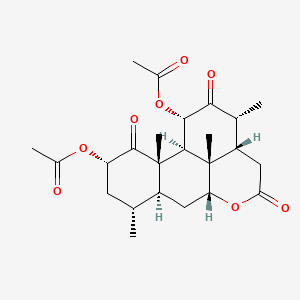
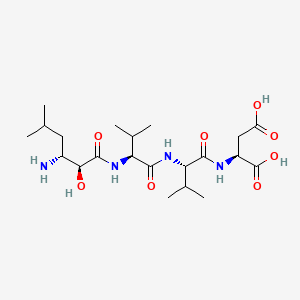
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
